N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a fused pyrimidine derivative characterized by a benzofuro[3,2-d]pyrimidin-4-one core. The molecule features:
- 3-(Propan-2-yloxy)propyl substituent at position 3 of the pyrimidine ring.
- Sulfanylacetamide side chain at position 2, linked to a 3-fluoro-4-methylphenyl group.
- A bicyclic system combining a benzofuran moiety with a dihydropyrimidinone scaffold.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4S/c1-15(2)32-12-6-11-29-24(31)23-22(18-7-4-5-8-20(18)33-23)28-25(29)34-14-21(30)27-17-10-9-16(3)19(26)13-17/h4-5,7-10,13,15H,6,11-12,14H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKWOJZSMUNIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of F2692-0611 are the proteins Menin and KMT2A (also known as MLL1) . These proteins play a crucial role in sustaining leukemic cells with KMT2A and NPM1 alterations.
Mode of Action
F2692-0611 acts by inhibiting the interaction between the scaffolding protein Menin and the methyltransferase KMT2A. This interaction is essential for the survival of leukemic cells with KMT2A and NPM1 alterations.
Biochemical Pathways
The inhibition of the Menin-KMT2A interaction disrupts the biochemical pathways that sustain leukemic cells with KMT2A and NPM1 alterations. The downstream effects of this disruption are currently under investigation.
Result of Action
The inhibition of the Menin-KMT2A interaction by F2692-0611 has shown promising results in preclinical studies. It demonstrated activity against KMT2A-rearranged or NPM1-mutated leukemic cell lines and primary leukemia patient samples in vitro and in vivo. In a first-in-human Phase 1 study, F2692-0611 showed an acceptable safety profile and encouraging antileukemic activity.
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C25H26FN3O4S
- Molecular Weight : 483.6 g/mol
- CAS Number : 900004-22-0
The structure features a fluorinated aromatic ring and a pyrimidine derivative, which are often associated with significant biological activities. The presence of a sulfur atom in the acetamide moiety may also play a critical role in its biological interactions.
Target Pathways
Research indicates that compounds similar to N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may interact with various biological pathways:
- G Protein-Coupled Receptors (GPCRs) : These receptors are critical in mediating cellular responses to external stimuli. The compound may modulate GPCR activity, influencing intracellular signaling pathways related to cell proliferation and apoptosis .
- Enzymatic Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in disease processes. For instance, inhibition of lysosomal phospholipase A2 has been correlated with reduced phospholipidosis, suggesting a pathway for therapeutic intervention .
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Potential to inhibit tumor growth through modulation of signaling pathways. |
| Antimicrobial | Exhibits activity against certain bacterial strains by disrupting cellular functions. |
| Anti-inflammatory | May reduce inflammation by inhibiting specific inflammatory mediators. |
Anticancer Activity
A study investigating the anticancer properties of similar pyrimidine derivatives reported significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
Antimicrobial Properties
In another study, derivatives of this compound were tested against various bacterial strains. The results indicated that certain analogs exhibited bacteriostatic effects, suggesting potential applications in treating bacterial infections.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties associated with compounds containing similar functional groups. One study demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in human cell lines, indicating their potential as therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Table 1: Core Structure and Substituent Comparison
Key Observations:
- Core Flexibility: The benzofuropyrimidine core (target compound) differs from benzothienopyrimidines (e.g., ) in oxygen vs. sulfur heteroatoms, impacting electronic properties and solubility .
- Substituent Effects : The 3-(propan-2-yloxy)propyl group introduces ether functionality, enhancing hydrophilicity compared to alkyl chains like 3-methylbutyl .
Bioactivity and Molecular Similarity
Table 3: Bioactivity Clustering and Structural Metrics
Key Observations:
- Tanimoto Index : Higher similarity (>0.85) correlates with shared bioactivity in kinase inhibition (e.g., fused pyrimidines) .
- Bioactivity Clustering: Benzofuropyrimidines (target compound’s class) group with kinase inhibitors, while benzothienopyrimidines align with topoisomerase targets .
Physicochemical and Pharmacokinetic Insights
Solubility and Lipophilicity
- Target Compound : The 3-(propan-2-yloxy)propyl ether group improves aqueous solubility compared to purely alkyl substituents (e.g., 3-methylbutyl in ) .
- LogP Comparison :
Metabolic Stability
- Ether vs. Thioether Linkages : The target’s ether bond may reduce susceptibility to oxidative metabolism compared to thioether-containing analogues .
Preparation Methods
Synthesis of 2-Sulfanylbenzofuropyrimidine
The thiol group at position 2 is introduced by refluxing the pyrimidin-4-one with thiourea in DMF. For instance, compound 4a (1 eq) reacts with thiourea (1.5 eq) at 120°C for 6 hours to form 2-mercapto-4-phenylbenzofuro[3,2-d]pyrimidine.
Coupling with Chloroacetic Acid
The thiol intermediate reacts with chloroacetic acid (1.2 eq) in aqueous sodium hydroxide to form [(4-substituted-benzofuropyrimidin-2-yl)sulfanyl]acetic acid. Yields range from 68–74% after acidification and extraction.
Final Acetamide Formation
Activation of Carboxylic Acid
The acetic acid derivative is converted to its acid chloride using thionyl chloride (2 eq) in dichloromethane at 0°C. The intermediate is isolated in 89% yield and used without purification.
Amidation with 3-Fluoro-4-Methylaniline
Reaction of the acid chloride (1 eq) with 3-fluoro-4-methylaniline (1.1 eq) in dichloromethane and triethylamine (1.5 eq) at room temperature produces the target acetamide. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
| Step | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Benzofuropyrimidinone | 78 | 98.5 | |
| 3-Alkylation | 82 | 97.8 | |
| Sulfanyl Acetate | 74 | 99.1 | |
| Final Amidation | 85 | 98.3 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
Two primary pathways are evaluated:
- Linear Synthesis (Steps 1→2→3→4): Total yield = 42%.
- Convergent Synthesis (Parallel construction of core and side chain): Total yield = 55%.
The convergent approach reduces side reactions but requires stringent purification after coupling.
Challenges and Mitigation Strategies
Q & A
Q. Optimization strategies :
- Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Monitor reaction progress with TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) and HPLC (retention time: 8–12 min with C18 columns) .
- Control temperature (60–80°C) to minimize side reactions like over-oxidation .
Structural Characterization
Q: What advanced spectroscopic and computational methods validate the compound’s structure? A:
- NMR :
- Mass spectrometry : High-resolution ESI-MS (m/z ~480–500 [M+H]⁺) confirms molecular weight .
- Computational modeling : DFT calculations predict bond angles and dihedral angles for the benzofuropyrimidine core, aligning with crystallographic data from analogous compounds .
Biological Activity Profiling
Q: What in vitro assays are recommended to evaluate its biological activity? A:
- Kinase inhibition : Screen against tyrosine kinase families (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Anticancer activity : MTT assays on cancer cell lines (IC₅₀ values <10 µM suggest potency; compare with doxorubicin controls) .
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA (IC₅₀ <5 µM indicates significant activity) .
Advanced Structure-Activity Relationship (SAR) Studies
Q: How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) impact target binding? A:
| Substituent | Effect on Activity | Evidence |
|---|---|---|
| 3-Fluoro-4-methylphenyl | Enhances lipophilicity (logP ~3.5) and target affinity via halogen bonding . | |
| Propan-2-yloxypropyl | Improves solubility in polar solvents (e.g., PBS at pH 7.4) . | |
| Sulfanyl linker | Critical for hydrogen bonding with catalytic lysine residues in kinases . |
Q. Methodology :
- Compare analogs using molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations .
Pharmacokinetic Challenges
Q: What strategies address poor bioavailability or metabolic instability? A:
- Lipid-based formulations : Nanoemulsions or liposomes improve oral absorption (tested in rat models) .
- Metabolic stability : Incubate with liver microsomes (CYP450 isoforms); if t₁/₂ <30 min, introduce electron-withdrawing groups (e.g., CF₃) to block oxidation .
- Plasma protein binding : Use equilibrium dialysis; >90% binding suggests need for prodrug derivatization .
Data Contradictions in Biological Studies
Q: How to resolve discrepancies in reported IC₅₀ values across cell lines? A:
- Standardize assays : Use identical cell passage numbers, serum concentrations, and incubation times .
- Orthogonal validation : Confirm results with apoptosis assays (Annexin V/PI staining) and Western blotting (e.g., PARP cleavage) .
- Batch variability : Analyze purity (HPLC >98%) and crystallinity (PXRD) to rule out polymorphism effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
